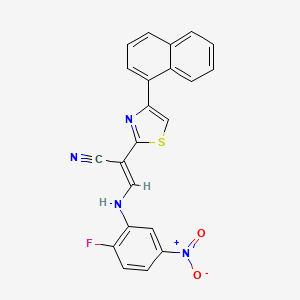
(Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2-oxoindoline . It has been synthesized and evaluated as an antitumor agent . The compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 .
Synthesis Analysis
The compound has been synthesized through the catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides . This process was achieved with AgOAc/TF-BiphamPhos complexes for the first time . The catalytic system performed well over a broad scope of substrates, providing the synthetically useful adducts in high yields and excellent diastereoselectivities and moderate enantioselectivities .Molecular Structure Analysis
The molecular structure of the compound includes a 2-oxoindoline moiety . The compound is a part of a larger group of compounds that have been designed and synthesized as novel small molecules activating procaspase‑3 .Chemical Reactions Analysis
The compound has been involved in the asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene with azomethine ylides . This reaction was used for the construction of spirooxindole-pyrrolidines bearing four contiguous stereogenic centers .科学的研究の応用
Polymer Semiconductors
(Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione derivatives have been used as electron-acceptor building blocks for polymer semiconductors. For instance, a copolymer of IBDF (a closely related derivative) and thiophene demonstrated stable electron transport performance in thin film transistors, suggesting potential applications in electronics (Yan, Sun, & Li, 2013).
Anticonvulsant Properties
Derivatives of this compound have been explored for their central nervous system (CNS) depressant activity and anticonvulsant properties. For example, a series of thiazolidin-4-one derivatives showed good CNS depressant activity and protection in seizure tests, indicating potential therapeutic uses in treating convulsions (Nikalje, Ansari, Bari, & Ugale, 2015).
Anticancer Potential
Certain novel derivatives of this compound have shown significant activity against various cancer cell lines. For instance, chromene-based hydrazones of this derivative displayed considerable activity against colon cancer and leukemia cell lines, suggesting potential in cancer therapy (Abdel‐Aziz, Elsaman, Al‐Dhfyan, Attia, Al-rashood, & Al-Obaid, 2013).
Neurodegenerative Diseases
Research indicates potential applications in treating neurodegenerative diseases. For example, 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones were found to be multitarget drugs with potential for symptomatic as well as disease‐modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Analgesic Activity
New derivatives of this compound were evaluated for their analgesic and anti-inflammatory effects. Some derivatives, such as benzylamide and 4-phenylpiperazinamide, showed significant analgesic activity, surpassing reference drugs in some tests (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Colorimetric Probes for Zn
Derivatives of this compound have been synthesized and studied as colorimetric probes for Zn, showing potential in chemical sensing applications (Shcherban, Kuleshova, Keda, Khilya, Gras, & Volovenko, 2022).
将来の方向性
The compound has shown notable cytotoxicity toward three human cancer cell lines . Especially, it exhibited cytotoxicity equal or superior to the positive control PAC‑1, the first procaspase‑3 activating compound . This suggests that the compound could serve as a template for further design and development of novel anticancer agents .
特性
IUPAC Name |
7-benzyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c1-27-18-17(20(31)28(2)22(27)32)29(12-13-8-4-3-5-9-13)21(24-18)26-25-16-14-10-6-7-11-15(14)23-19(16)30/h3-11,23,30H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYJQJKOCSGSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)
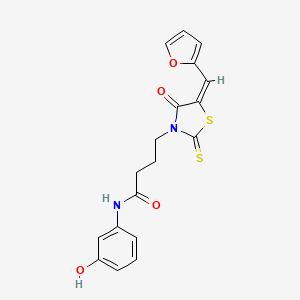

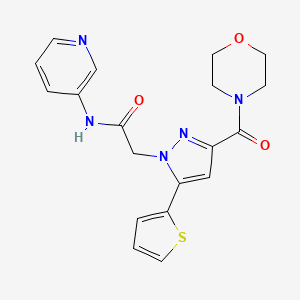
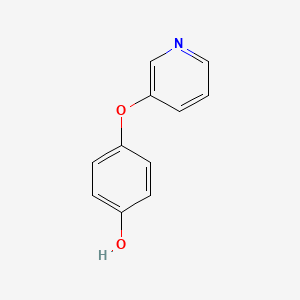

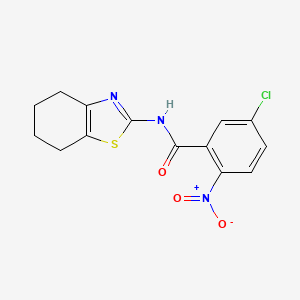
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)
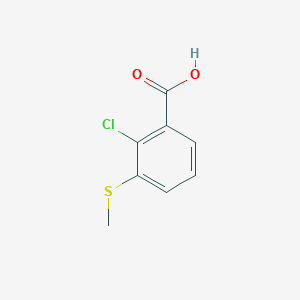
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)

